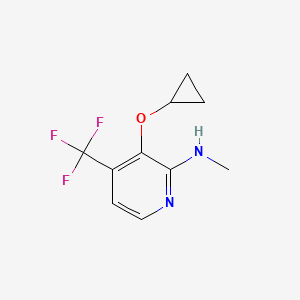
3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C10H11F3N2O It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridin-2-amine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-(trifluoromethyl)pyridine.
Cyclopropoxylation: The 2-chloro-4-(trifluoromethyl)pyridine is reacted with cyclopropanol in the presence of a base such as sodium hydride to introduce the cyclopropoxy group.
N-Methylation: The resulting intermediate is then subjected to N-methylation using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups at the trifluoromethyl position.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Utilized in the labeling of proteins for structural and functional analysis.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry:
Agrochemicals: Used in the synthesis of agrochemical products such as herbicides and insecticides.
Materials Science: Employed in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropoxy group may also play a role in stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and pyridine core but lacks the cyclopropoxy and N-methyl groups.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar pyridine core with a trifluoromethyl group but has a chloro substituent instead of cyclopropoxy and N-methyl groups.
4-Amino-2-(trifluoromethyl)pyridine: Contains the trifluoromethyl and pyridine core with an amino group at the 4-position.
Uniqueness: The presence of the cyclopropoxy group in 3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)pyridin-2-amine distinguishes it from other similar compounds. This group can impart unique steric and electronic properties, influencing the compound’s reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H11F3N2O |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H11F3N2O/c1-14-9-8(16-6-2-3-6)7(4-5-15-9)10(11,12)13/h4-6H,2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
ISXDZFUATHHOBE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CC(=C1OC2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















